2-(2-methylcyclohexyl)acetic Acid 2-(2-methylcyclohexyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 6617-04-5
VCID: VC4515053
InChI: InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
SMILES: CC1CCCCC1CC(=O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.225

2-(2-methylcyclohexyl)acetic Acid

CAS No.: 6617-04-5

Cat. No.: VC4515053

Molecular Formula: C9H16O2

Molecular Weight: 156.225

* For research use only. Not for human or veterinary use.

2-(2-methylcyclohexyl)acetic Acid - 6617-04-5

Specification

CAS No. 6617-04-5
Molecular Formula C9H16O2
Molecular Weight 156.225
IUPAC Name 2-(2-methylcyclohexyl)acetic acid
Standard InChI InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Standard InChI Key XZOWBIJUQVPEKP-UHFFFAOYSA-N
SMILES CC1CCCCC1CC(=O)O

Introduction

Chemical Identity and Structural Features

2-(2-Methylcyclohexyl)acetic acid (IUPAC name: 2-[2-methylcyclohexyl]acetic acid) is a monocarboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure consists of a cyclohexane ring substituted with a methyl group and an acetic acid chain at the 2-position (Figure 1).

Table 1: Key Structural and Identification Data

PropertyValueSource
CAS Registry Number6617-04-5
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
SMILES NotationCC1CCCCC1CC(=O)O
Boiling Point (est.)210–230°C
Density (at 20°C)0.95–1.05 g/cm³

The cyclohexane ring adopts a chair conformation, with the methyl and acetic acid groups occupying equatorial positions to minimize steric strain . The carboxylic acid group enables hydrogen bonding, influencing its solubility and reactivity .

Synthesis and Industrial Production

Hydrogenation-Esterification Pathway

The primary synthesis route involves two stages:

  • Hydrogenation of o-Cresol:
    o-Cresol (C₇H₈O) is hydrogenated in methylcyclohexane using a Raney nickel catalyst under high-pressure H₂ (1.5 MPa) to yield 2-methylcyclohexanol .

    C₇H₈O+H₂Ni catalystC₇H₁₄O\text{C₇H₈O} + \text{H₂} \xrightarrow{\text{Ni catalyst}} \text{C₇H₁₄O}
  • Esterification and Hydrolysis:
    2-Methylcyclohexanol undergoes esterification with acetic acid, followed by saponification to produce the carboxylic acid .

    C₇H₁₄O+CH₃COOHC₉H₁₆O₂+H₂O\text{C₇H₁₄O} + \text{CH₃COOH} \rightarrow \text{C₉H₁₆O₂} + \text{H₂O}

Table 2: Optimized Reaction Conditions

Solvent Recycling and Byproduct Management

Methylcyclohexane serves as a reusable solvent, while byproducts like 2-tetrahydrotoluene (<1%) are minimized through closed-loop systems . Industrial processes achieve >96% purity through vacuum distillation .

Physicochemical Properties

Thermal and Solubility Data

  • Boiling Point: Estimated 210–230°C (extrapolated from ester analogs) .

  • Density: 0.95–1.05 g/cm³ at 20°C .

  • Solubility:

    • Miscible with ethanol, acetone, and diethyl ether.

    • Slightly soluble in water (0.1–0.5 g/L at 25°C) .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

  • NMR (¹H): δ 1.2–1.8 (cyclohexyl protons), δ 2.3 (CH₂COO), δ 11.5 (COOH).

Applications and Industrial Relevance

Chemical Intermediate

  • Ester Production: Precursor to 2-methylcyclohexyl acetate (CAS 5726-19-2), a solvent in hydrogen peroxide production .

  • Polymer Chemistry: Modifies resin hydrophobicity in coatings and adhesives .

Niche Uses

  • Flavor/Fragrance: Imparts woody notes in perfumery (analogous to cyclohexyl acetates) .

  • Pharmaceuticals: Investigated as a building block for lipid-soluble prodrugs .

Table 3: Comparative Analysis of Cyclohexyl Acetic Acid Derivatives

CompoundBoiling Point (°C)Application
2-Methylcyclohexyl acetate191.7Industrial solvent
Cyclohexaneacetic acid245Polymer modification
2-(2-Methylcyclohexyl)acetic acid210–230Specialty synthesis

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